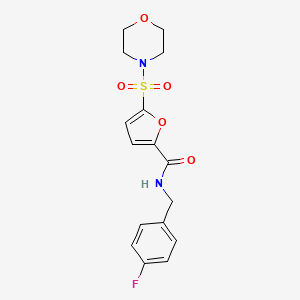

N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide

説明

N-(4-Fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide (Compound 26, as per ) is a synthetic small molecule featuring a furan-2-carboxamide scaffold substituted with a 4-fluorobenzyl group at the amide nitrogen and a morpholinosulfonyl moiety at the 5-position of the furan ring. This compound was synthesized via silica gel flash chromatography, yielding 31% with 92% purity (LCMS at 214 nm) .

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5S/c17-13-3-1-12(2-4-13)11-18-16(20)14-5-6-15(24-14)25(21,22)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMKQPOIIONHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: This step involves the reaction of the furan ring with a suitable amine, such as 4-fluorobenzylamine, under conditions that promote amide bond formation.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via sulfonylation, using reagents like morpholine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed under appropriate conditions.

Major Products

Oxidation: Products may include furanones or carboxylic acids.

Reduction: Products may include primary amines.

Substitution: Products depend on the nucleophile used but can include various substituted benzyl derivatives.

科学的研究の応用

Chemistry

In chemistry, N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated benzyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

In medicine, N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

作用機序

The mechanism of action of N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity, while the morpholinosulfonyl group can influence solubility and stability.

類似化合物との比較

Key Observations:

- Substituent Impact on Physicochemical Properties: The morpholinosulfonyl group (Compounds 26, 27–29) contributes to higher polarity, as evidenced by shorter LCMS retention times (e.g., 2.240 min for Compound 26 vs. 2.834 min for bromo-substituted Compound 29) . Fluorinated groups (e.g., 4-fluorobenzyl in Compound 26) enhance lipophilicity and bioavailability, critical for membrane permeability .

- Biological Activity Insights: The 4-fluorobenzyl moiety in Compound 26 and its analogs () is associated with improved antiviral activity, likely due to fluorine’s electronegativity enhancing target interactions . Morpholinosulfonyl vs. Morpholinomethyl: The sulfonyl group in Compound 26 may offer better solubility compared to the morpholinomethyl group in ’s chlorophenyl analog, which could influence pharmacokinetics .

生物活性

N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFNOS

- SMILES Notation : C1=COC(=C1)C(=O)N(C2=CC=C(C=C2)F)S(=O)(=O)N1CCOCC1

This structure incorporates a furan ring, a sulfonyl group, and a fluorobenzyl moiety, which collectively contribute to its biological properties.

The biological activity of N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The morpholinosulfonyl group is known to inhibit certain enzymes that are crucial in cancer cell proliferation and survival.

- Cellular Pathway Modulation : The compound may modulate signaling pathways associated with apoptosis and cell cycle regulation.

Antitumor Activity

Research indicates that N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide exhibits promising antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HepG2 (liver cancer) : IC values indicate significant cytotoxicity.

- MCF-7 (breast cancer) : Effective in inducing apoptosis.

- A549 (lung cancer) : Shows potential in inhibiting cell growth.

Data Table: Cytotoxicity Profiles of N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 6.66 | Apoptosis induction |

| MCF-7 | 8.51 | Cell cycle arrest |

| A549 | 8.78 | Inhibition of proliferation |

Study 1: Efficacy Against Lewis Lung Carcinoma

A study published in Cancer Research demonstrated that N-(4-fluorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide significantly increased the lifespan of mice bearing Lewis lung carcinoma when administered both orally and intraperitoneally. The compound showed a favorable therapeutic index compared to standard chemotherapeutics like Adriamycin, indicating lower toxicity and higher efficacy .

Study 2: Mechanistic Insights

In another investigation, the compound was found to disrupt the VEGFR-2 signaling pathway, which is critical for tumor angiogenesis. Molecular docking studies suggested strong binding affinity to the VEGFR-2 active site, corroborating its role as a potential anti-angiogenic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。